molecular formula C8H12ClNO2 B107395 (R)-quinuclidin-3-yl chloroformate CAS No. 201660-37-9

(R)-quinuclidin-3-yl chloroformate

Cat. No. B107395
M. Wt: 189.64 g/mol
InChI Key: WGNZRZSJIVMRBU-ZETCQYMHSA-N
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Description

(R)-quinuclidin-3-yl chloroformate is a chiral compound that serves as a key building block in the synthesis of various pharmaceuticals, particularly those acting on muscarinic receptors. The compound is derived from (R)-3-quinuclidinol, which has been shown to be a valuable intermediate for the development of muscarine M1 and M3 agonists and antagonists, with applications in treating conditions such as Alzheimer's disease, Sjogren syndrome, and urinary incontinence .

Synthesis Analysis

The synthesis of (R)-3-quinuclidinol, a precursor to (R)-quinuclidin-3-yl chloroformate, can be achieved through the kinetic resolution of racemic mixtures of R and S-3-quinuclidinols . Additionally, enzymatic resolution has been employed to obtain enantiomers of 3-quinuclidinol with high optical purity, using stereoselective enzymatic hydrolysis . Furthermore, asymmetric synthesis methods have been developed to produce cholinolytic compounds with the quinuclidine structure, which are important for understanding the stereochemistry and structure-activity relationship of these compounds .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives has been studied through crystallography, revealing that the quinuclidine ring can form various hydrogen-bonded network structures, which can influence the compound's properties and reactivity . The crystal structure of the NADPH-dependent 3-quinuclidinone reductase, an enzyme that catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol, has also been analyzed, providing insights into the enzymatic synthesis of this key intermediate .

Chemical Reactions Analysis

Quinuclidines react with aryl chloroformates and chlorothionoformates in aqueous solution, and these reactions have been subjected to kinetic studies . The reactivity of quinuclidines towards these reagents follows specific trends and is influenced by the electronic properties of the substituents on the aryl group. The formation of a zwitterionic tetrahedral intermediate is a key step in these reactions, and the reactivity of chloroformates towards quinuclidines is governed by the Hard and Soft Acids and Bases (HSAB) principle .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-quinuclidin-3-yl chloroformate are closely related to those of its precursor, (R)-3-quinuclidinol. The latter has been shown to be a versatile chiral building block for pharmaceuticals, and its properties are crucial for the biological activity of the resulting compounds. For instance, the cholinergic properties of 3-quinuclidinol derivatives have been characterized in vivo, demonstrating the importance of the enantiomers' optical purity in their biological activity . Additionally, the transformation of quinuclidinone into (R)-3-quinuclidinol by a strain of Rhodotorula mucilaginosa has been optimized, highlighting the significance of biocatalysis in obtaining high yields and optical purity of this compound10.

Safety And Hazards

Chloroformates are classified as having acute toxicity, both orally and through inhalation . They can cause skin irritation, serious eye irritation, and are suspected of causing cancer . They are also suspected of damaging fertility or the unborn child . They can cause damage to organs through prolonged or repeated exposure if swallowed . They are harmful to aquatic life .

Future Directions

The future directions of research involving chloroformates could involve further exploration of their use in protein engineering and metabolomics studies . Their role in the synthesis of N-substituted ureas and isocyanates, and derivatives of isocyanates such as carbamates and polyurethanes, could also be explored further .

properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNZRZSJIVMRBU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-quinuclidin-3-yl carbonochloridate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Naito, Y Yonetoku, Y Okamoto… - Journal of medicinal …, 2005 - ACS Publications
In the course of continuing efforts to develop potent and bladder-selective muscarinic M 3 receptor antagonists, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate …
Number of citations: 162 pubs.acs.org

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